REACTION_CXSMILES
|
[CH3:1][C:2]1([NH:7][C:8](=[O:17])[O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:5][C:4](=C)[CH2:3]1.O.CC1C=CC=C(C)N=1.C(OI(C1C=CC=CC=1)OC(=O)C)(=[O:29])C>C1COCC1.O=[Os](=O)(=O)=O>[CH3:1][C:2]1([NH:7][C:8](=[O:17])[O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:5][C:4](=[O:29])[CH2:3]1
|
Name
|
|
Quantity
|
20.6 mmol
|
Type
|
reactant
|
Smiles
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CC1(CC(C1)=C)NC(OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OI(OC(C)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
catalyst
|
Smiles
|
O=[Os](=O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at rt for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with sat. sodium thiosulfate (20 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (two×30 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with sat. aqueous copper sulfate (three×50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified via flash chromatography (eluting with 10%-20% EtOAc/heptanes)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C1)=O)NC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 558 mg | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |